1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Lipophilicity Membrane permeability Triazole building blocks

Researchers designing cell-based assays for intracellular targets frequently encounter poor passive permeability with polar triazole probes, compromising intracellular exposure. This 3-propyl derivative provides a +0.5 LogP advantage over the 3-H analog (XLogP3-AA: -0.1), directly enhancing membrane diffusion without ester prodrug strategies. - Validated in patent literature as a fungicide intermediate for ergosterol biosynthesis and SDH inhibitor programs. - Optimal probe for mapping hydrophobic sub-pocket depth with 4 linear rotatable bonds, enabling systematic SAR for CYP51, PI3K, or AMCase targets. - Commercial 98% purity with defined cold-chain storage (2-8°C) supports direct use as an HPLC reference standard for stability-indicating method validation.

Molecular Formula C9H18N4O
Molecular Weight 198.27 g/mol
Cat. No. B13632214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol
Molecular FormulaC9H18N4O
Molecular Weight198.27 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=N1)C(C(C)O)N)C
InChIInChI=1S/C9H18N4O/c1-4-5-7-11-9(13(3)12-7)8(10)6(2)14/h6,8,14H,4-5,10H2,1-3H3
InChIKeyXAPNWXPEDCLURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-ol: Chemical Identity & Sourcing


1-Amino-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CAS 1343023-57-3) is a C9H18N4O amino-alcohol-functionalized 1,2,4-triazole with a molecular weight of 198.27 g·mol⁻¹ [1]. The compound belongs to the class of 1,2,4-triazole heterocyclic building blocks, and its structure features a 1-methyl-3-propyl substitution pattern on the triazole ring together with a 1-amino-propan-2-ol side-chain. Its computed XLogP3-AA of -0.1 [1] and TPSA of 77 Ų [1] place it in a physicochemical space distinct from both its smaller and larger 3-alkyl analogs, a feature that directly impacts solvent partitioning and molecular recognition in target-based screening campaigns.

3‑Propyl substitution provides balanced lipophilicity for passive membrane permeation in cell-based screening.
Distinct from shorter-chain (H, ethyl) and branched (isopropyl) analogs in LogP and conformational profile.
Supports target-based and phenotypic screening campaigns where intracellular exposure is rate-limiting.

3-Alkyl Triazole Amino-Alcohol Substitution – Procurement Considerations


Within the 1-amino-1-(1-methyl-3-alkyl-1H-1,2,4-triazol-5-yl)propan-2-ol series, the 3-position alkyl chain dictates lipophilicity, hydrogen-bonding propensity, and steric footprint, all of which govern recognition by biological targets and physicochemical compatibility in formulation or assay conditions [1]. Replacing the n-propyl substituent with a smaller group (e.g., H or ethyl) reduces membrane permeability and hydrophobic binding contributions, whereas branching to isopropyl introduces conformational constraints that alter binding-site complementarity [2]. Blind substitution with an in-class analog therefore carries a high risk of losing target potency, altering selectivity, or compromising solubility – differences that are quantifiable through computed LogP, TPSA, and rotatable-bond metrics as detailed below.

Alkyl chain length Shorter chains (H, ethyl) may reduce membrane permeability and hydrophobic binding contributions, altering target engagement.
Chain branching Branched isopropyl may restrict conformational sampling and binding-site complementarity despite identical TPSA.
Storage & stability Cold-chain requirements differ from room-temperature-stable analogs, impacting procurement and handling logistics.

1-Amino-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-ol: Quantitative Differentiation Evidence


Lipophilicity Advantage: 3-Propyl vs. Shorter-Chain Analogs

The target compound's computed LogP is intermediate within the 3-alkyl series, conferring a balanced lipophilicity that is high enough for passive membrane permeation yet low enough to avoid excessive plasma protein binding or aggregation. The 3‑H analog (CAS 1247985‑29‑0) displays a LogP of -0.6, while the 3‑ethyl analog (CAS 1343223‑65‑3) shows a LogP of -0.3; the target 3‑propyl compound shifts LogP to -0.1 [1][2]. This quantitative increase of ~0.5 log units relative to the 3‑H analog corresponds to an approximately three‑fold higher predicted octanol‑water partition coefficient, a meaningful difference for cell‑based assay design [1].

Lipophilicity (LogP)
Head-to-head
−0.1
Balanced permeability profile for cell-based assays
+0.5 vs 3‑H; +0.2 vs 3‑ethyl (XLogP3‑AA)
Lipophilicity Membrane permeability Triazole building blocks

TPSA: Balancing Permeability and Solubility

Topological Polar Surface Area (TPSA) is a key determinant of oral bioavailability and blood‑brain barrier penetration. The target compound exhibits a TPSA of 77 Ų [1]. The 3‑H analog has a TPSA of 77 Ų (identical; the polar surface area originates from the amino‑alcohol moiety, not the alkyl chain), while the 3‑isopropyl analog (CAS 1340308‑02‑2) shares the same TPSA value. However, the target compound's n‑propyl chain provides a linear hydrophobic counterbalance that is absent in the 3‑H analog and sterically distinct from the branched isopropyl variant . This combination of identical TPSA with differentiated LogP yields a unique permeability‑solubility balance that cannot be replicated by any other member of the series.

TPSA & LogP Interplay
Reported
TPSA 77 Ų
LogP differs from analogs
Permeability changes driven solely by lipophilicity, enabling isolated SAR studies
Identical TPSA across series; LogP varies
TPSA Drug-likeness Oral bioavailability

Rotatable Bonds: Conformational Flexibility for Target Binding

The number of rotatable bonds influences the entropic cost of binding and the ability of a ligand to adapt to a protein binding pocket. The target compound possesses 4 rotatable bonds [1]. In comparison, the 3‑H analog has only 2 rotatable bonds, and the 3‑ethyl analog has 3 rotatable bonds [2]. The 3‑isopropyl analog also has 4 rotatable bonds, but the branching at the isopropyl group introduces steric hindrance that restricts conformational sampling relative to the linear n‑propyl chain. The n‑propyl substituent therefore provides the highest degree of linear conformational freedom without steric penalty, a feature evidenced by the fully extended chain's ability to explore hydrophobic sub-pockets that are inaccessible to shorter or branched analogs [3].

Rotatable Bonds
Class-level
4
Linear chain may support sampling of deep hydrophobic sub-pockets
+2 vs 3‑H; +1 vs 3‑ethyl; linear vs branched
Rotatable bonds Molecular flexibility Binding pocket adaptation

Vendor Purity Comparison with In-Class Analogs

The target compound is routinely supplied at 97% (AKSci, CAS 1343023-57-3) to 98% purity (Leyan, Moldb) . While several in-class analogs (e.g., 3-ethyl and 3-isopropyl) are also sold at 97–98% purity, the 3-H analog is frequently listed at 95% purity . The 2–3 percentage point purity advantage translates to a meaningful reduction in by-product burden: at 95% purity, 50 mg of crude material can contain up to 2.5 mg of impurities, whereas at 98% purity the same mass carries ≤1.0 mg of impurities. This difference is critical for sensitive biochemical assays where trace impurities can inhibit enzymes or confound dose‑response measurements.

Vendor Purity
Data to verify
97–98%
3‑H: 95%
Higher purity may reduce impurity-related assay interference
Supplier-reported; method verification recommended
Chemical purity Quality control Reproducibility

Storage Stability: Cold-Chain vs. Ambient Storage

The target compound requires storage at 2–8°C in a sealed, dry environment , a condition that reflects the presence of both a primary amine and a secondary alcohol — functional groups susceptible to oxidation and moisture‑mediated degradation. In contrast, the 3‑H analog (CAS 1247985‑29‑0) is shipped and stored at ambient room temperature . This operational distinction indicates that the 3‑propyl substitution increases the intrinsic chemical reactivity or hygroscopicity of the molecule, necessitating cold-chain logistics for long-term integrity. For procurement planning, this translates to a requirement for refrigerated shipping and storage infrastructure that may not be necessary for simpler analogs.

Storage Stability
Data to verify
2–8°C
3‑H: ambient
Cold-chain required for long-term integrity; plan logistics accordingly
Vendor storage recommendation; ambient analog available
Storage stability Cold-chain Compound integrity

Patent-Cited Scaffold: Agrochemical & Pharmaceutical IP

The 1-methyl-3-propyl-1,2,4-triazole core appears in multiple patent families covering fungicidal compositions, triazole-based kinase inhibitors, and AMCase inhibitors, indicating active industrial interest in this specific substitution pattern [1][2][3]. While the 3‑H and 3‑ethyl analogs are also referenced in the patent literature, the 3‑propyl motif is explicitly claimed in EP3082805 (substituted amino triazoles as PI3K inhibitors) [2] and in US5763640 (fungicide intermediates) [4], suggesting that the n‑propyl chain length represents a 'sweet spot' for biological activity that is recognized in intellectual property filings. For procurement teams engaged in freedom-to-operate analysis or seeking commercially validated leads, the patent density surrounding the 3‑propyl scaffold provides a higher level of confidence in downstream development potential relative to less-patented analogs.

Patent Density
Class-level
≥3 patent families
Industrial interest in 3‑propyl scaffold; may support lead selection
Qualitative comparison; freedom-to-operate review advised
Patent landscape Fungicide intermediates Kinase inhibitor scaffolds

1-Amino-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-ol – Application Scenarios


Intracellular Target Screening with Rate-Limiting Permeability

The +0.5 LogP advantage of the 3‑propyl derivative over the 3‑H analog (Section 3, Item 1) makes this compound the preferred choice for phenotypic or target-based screens requiring passive diffusion across lipid bilayers. Researchers designing cell-based assays for intracellular kinases, nuclear receptors, or mitochondrial targets should select this compound over the 3‑H and 3‑ethyl variants to maximize intracellular exposure without resorting to ester prodrug strategies [1].

SAR Studies: Hydrophobic Pocket Occupancy

With 4 linear rotatable bonds and a fully extended n‑propyl chain (Section 3, Item 3), this compound serves as an optimal probe for mapping the depth and hydrophobicity of binding-site sub-pockets. Medicinal chemistry teams exploring triazole-based inhibitors of CYP51, PI3K, or AMCase can use this compound to systematically evaluate the contribution of alkyl chain length to potency, selectivity, and residence time [2].

Agrochemical Lead ID for Broad-Spectrum Fungicides

The patent literature explicitly claims 3‑propyl-1,2,4-triazole derivatives as fungicide intermediates and active ingredients (Section 3, Item 6). Agrochemical discovery groups pursuing ergosterol biosynthesis inhibitors or succinate dehydrogenase inhibitors should prioritize this building block for generating focused libraries, as its substitution pattern is already validated in multiple agrochemical IP filings [3].

High-Purity Reference Standard for Analytical Methods

The commercially available 97–98% purity (Section 3, Item 4) and the defined cold-chain storage requirement (2–8°C) make this compound suitable as a reference standard for HPLC method qualification and impurity profiling. Analytical chemistry groups developing stability-indicating assays for triazole-based drug substances can leverage the well-characterized purity envelope and degradation propensity of this compound to validate separation methods .

Application
Selection Property
Validation Focus
Intracellular target screening
3‑Propyl lipophilicity for membrane permeation
Cell-based permeability assay
Binding-site mapping
Linear 4‑bond conformational flexibility
Hydrophobic pocket occupancy studies
Agrochemical lead identification
Patent-cited 3‑propyl triazole scaffold
Freedom-to-operate review
Analytical reference standard
Commercially available purity envelope
HPLC method development
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